环丁基(3-(嘧啶-2-氧基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

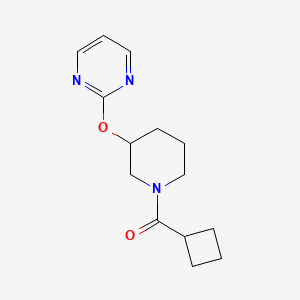

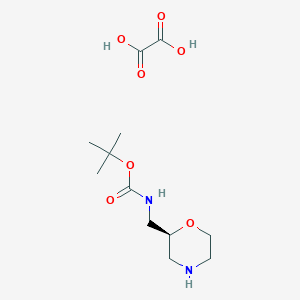

Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a compound that appears to be a derivative of piperidine with a cyclobutyl group and a pyrimidin-2-yloxy substituent. This structure suggests that it could be of interest in the field of medicinal chemistry, particularly due to the presence of the piperidine ring, which is a common feature in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, a general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues involves the reaction of 3,5-dichloro-2H-1,4-oxazin-2-ones with acetylenic dienophiles to yield pyridines, which are then hydrogenated and undergo functional group transformations or substitutions with ring closure reactions to produce various substituted piperidines . Although the specific synthesis of Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone would likely exhibit increased conformational flexibility due to the presence of the cyclobutyl group. This is supported by studies on related compounds, such as 3-((hetera)cyclobutyl)azetidines, which have been shown to possess larger sizes and greater conformational flexibility compared to their parent heterocycles . X-ray diffraction studies and exit vector plot analysis of these compounds confirm their potential utility as building blocks in drug discovery.

Chemical Reactions Analysis

The chemical reactivity of Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone would be influenced by its functional groups. The piperidine nitrogen and the ketone carbonyl are both sites that could undergo various chemical reactions. For example, the nitrogen could be involved in quaternization reactions, while the carbonyl group could participate in nucleophilic addition reactions. The cyclobutyl group could also affect the compound's reactivity, potentially making it a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone are not provided, we can infer from related compounds that it would likely have properties suitable for medicinal chemistry applications. For instance, the semi-rigid models of butyrophenones, which include piperidine derivatives, have been synthesized to investigate the properties of neuroleptic drugs . These compounds' physical properties, such as solubility, melting point, and stability, would be critical in determining their suitability for drug development.

科学研究应用

催化剂开发和有机合成

可回收铜催化剂体系在 C-N 键形成交叉偶联反应中的最新进展突出了环丁基(3-(嘧啶-2-氧基)哌啶-1-基)甲酮衍生物的重要性。这些反应对于制造芳香族、杂环和脂肪族胺至关重要,是许多有机合成过程的骨干。该研究强调了这些催化剂的可回收性,表明它们在有机合成中商业开发的潜力,从而强调了此类工艺的环境和经济效益 (Kantam 等人,2013).

药学和药物化学

对作为医药和制药行业前体的吡喃嘧啶核心的研究已经确定环丁基(3-(嘧啶-2-氧基)哌啶-1-基)甲酮衍生物是关键成分。这些化合物具有广泛的合成应用和生物利用度,对其开发进行了深入研究。这项工作突出了该化合物在合成生物活性分子中的作用,可能导致新的治疗剂 (Parmar、Vala 和 Patel,2023).

抗癌特性

对有机锡(IV)配合物的综述,包括与环丁基(3-(嘧啶-2-氧基)哌啶-1-基)甲酮衍生物相关的配合物,显示出对各种癌细胞系具有出色的抗癌性和毒性。这些化合物的作用机制部分归因于配体-Sn 键的稳定性,表明了抗癌研究的一个有希望的途径 (Ali、Shahzadi 和 Imtiaz-ud-Din,2018).

酶抑制研究

该化合物与细胞色素 P450 同工型的抑制研究有关,细胞色素 P450 同工型对于药物代谢至关重要。了解抑制剂(包括环丁基(3-(嘧啶-2-氧基)哌啶-1-基)甲酮衍生物)的选择性和效力,可以通过最小化潜在的药物-药物相互作用,极大地影响更安全药物的开发 (Khojasteh 等人,2011).

未来方向

: Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents : Design and synthesis of pyrrolo [2,3-d]pyrimidine-based analogues : Piperidine nucleus in the field of drug discovery

属性

IUPAC Name |

cyclobutyl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c18-13(11-4-1-5-11)17-9-2-6-12(10-17)19-14-15-7-3-8-16-14/h3,7-8,11-12H,1-2,4-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZLEDDCDLWPBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B3010176.png)

![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)

![3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3010180.png)

![Tert-butyl 4-[4-(4-fluorophenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B3010181.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B3010182.png)

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010184.png)

![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010188.png)

![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3010199.png)